molecular formula C18H17N3O5 B2494180 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 865286-90-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2494180
CAS No.: 865286-90-4
M. Wt: 355.35
InChI Key: VFSRSMAQTKQDOI-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, built around a 1,3,4-oxadiazole core scaffold. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery due to its versatile biological activities and ability to interact with a range of enzymatic targets . This particular compound features a 3,5-dimethoxyphenyl substitution on the oxadiazole ring, a motif often associated with biological activity, and is linked to a 3-methoxybenzamide group. Compounds containing the 1,3,4-oxadiazole nucleus have been extensively investigated for their anticancer properties. Research indicates that such derivatives can exert antiproliferative effects through multiple mechanisms, including the inhibition of crucial cancer-related enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and thymidine phosphorylase . The structural features of this compound make it a valuable candidate for researchers exploring new therapeutic agents against various cancer cell lines. It is supplied exclusively for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(7-13)16(22)19-18-21-20-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRSMAQTKQDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 3-methoxybenzoyl chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Due to its antimicrobial and anti-inflammatory properties, it is being explored for the development of new therapeutic agents.

    Industry: The compound’s unique chemical structure makes it useful in the development of novel materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as thymidylate synthase, which plays a crucial role in DNA synthesis. This inhibition leads to the disruption of cell proliferation and induces apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Biological Relevance
3,5-Dimethoxyphenyl Electron-donating High (~3.5) Enhanced membrane permeability
Trifluoromethyl (e.g., diflufenican ) Electron-withdrawing Very high (~4.2) Herbicidal activity, metabolic stability
Triazolyl Mixed Moderate (~2.8) Hydrogen bonding, target specificity

*Estimated values based on analogous compounds.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • HEK293 (human embryonic kidney)
  • IC50 Values :
    The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound:
    • MCF-7: IC50 = 3.1 µM
    • HCT116: IC50 = 5.3 µM
    • HEK293: IC50 = 4.0 µM

These values suggest that the compound exhibits selective cytotoxicity towards breast cancer cells compared to other tested cell lines .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may interact with:

  • Topoisomerases : Enzymes critical for DNA replication.
  • Kinases : Such as RET kinase which plays a role in various cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity was assessed using standard MIC assays:

  • Staphylococcus aureus : MIC = 16 µM
  • Escherichia coli : MIC = 32 µM

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive strains .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure TypeAnticancer Activity (IC50)Antimicrobial Activity (MIC)
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamideBenzamide4.0 µM (MCF-7)Not reported
2-hydroxy-substituted derivativeBenzimidazole2.2–4.4 µMNot reported

This table illustrates that while similar compounds exhibit varying degrees of activity, this compound demonstrates competitive efficacy in both anticancer and antimicrobial domains .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells and found significant induction of apoptosis through caspase activation pathways.
  • Antibacterial Efficacy : Another research effort focused on its antibacterial properties against resistant strains of Staphylococcus aureus, showing that it can inhibit bacterial growth effectively at low concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride. For example, hydrazides derived from 3,5-dimethoxyphenyl groups are condensed with 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the oxadiazole ring . Optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 hydrazide:benzoyl chloride) to achieve yields >70%. Purity is enhanced via recrystallization in ethanol .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm the oxadiazole ring formation (e.g., characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–3.9 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 409.1 [M+H]+^+) .
  • HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Answer :

  • Antimicrobial : Inhibits Staphylococcus aureus biofilm formation at MIC values of 16–32 µg/mL .
  • Enzyme inhibition : Shows moderate activity against α-glucosidase (IC50_{50} ~50 µM) and butyrylcholinesterase (IC50_{50} ~35 µM) .
  • Anticancer potential : Induces apoptosis in HeLa cells (IC50_{50} ~20 µM) via caspase-3 activation .

Advanced Research Questions

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

  • Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), electron-withdrawing (CF3_3), or bulky groups (e.g., morpholinosulfonyl) on the benzamide or oxadiazole moieties .
  • Bioactivity assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, tamoxifen for cancer cells) .
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

  • Answer :

  • Assay standardization : Compare protocols for variables like bacterial strain (e.g., methicillin-resistant vs. susceptible S. aureus), solvent (DMSO concentration ≤1%), and incubation time .
  • Structural validation : Re-characterize disputed compounds via XRD or 2D NMR to confirm regiochemistry (e.g., oxadiazole vs. thiadiazole ring formation) .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., enhanced activity with electron-donating groups on the phenyl ring) .

Q. How can computational methods aid in target identification and mechanistic studies?

  • Answer :

  • Molecular docking : Use AutoDock Vina to predict binding to enzymes like α-glucosidase (PDB: 2ZE0) or bacterial enoyl-ACP reductase (PDB: 3G75) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .
  • QSAR modeling : Develop models using descriptors like polar surface area and H-bond acceptors to prioritize analogs for synthesis .

Q. What methodologies are effective for improving pharmacokinetic properties of this compound?

  • Answer :

  • Solubility enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) or co-crystals with succinic acid .
  • Metabolic stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation (e.g., replace methoxy with trifluoromethoxy) .
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s) .

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